molecular formula C13H10N2O3 B1522145 3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1197677-99-8

3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1522145
CAS No.: 1197677-99-8
M. Wt: 242.23 g/mol
InChI Key: XIUQORIIBPJVPX-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a benzofuran substituent at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 3. This compound is listed in industrial chemical dictionaries as a derivative of ethyl 4,4-difluoro-3-oxobutanoate, indicating its relevance in specialty chemical synthesis .

Properties

IUPAC Name

3-(1-benzofuran-3-yl)-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3/c1-15-6-9(13(16)17)12(14-15)10-7-18-11-5-3-2-4-8(10)11/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUQORIIBPJVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=COC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-Benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

The molecular formula for this compound is C12H10N2O3C_{12}H_{10}N_{2}O_{3}. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzofuran derivatives with pyrazole carboxylic acids under controlled conditions. The detailed synthetic pathways may vary, but common methods include cyclization reactions and condensation processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

Cell Line IC50 (µM) Reference
A54912.50
MCF70.01
HepG20.067

These results indicate that this compound exhibits potent activity against multiple cancer types, suggesting its potential as a lead compound for further drug development.

The mechanisms underlying the anticancer activity of this compound may involve the inhibition of key signaling pathways and enzymes critical for cancer cell proliferation and survival. For example, studies have shown that related pyrazole compounds can inhibit Aurora-A kinase and CDK2, which are crucial for cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrazole derivatives. Modifications to the benzofuran moiety and variations in substituents on the pyrazole ring can significantly impact potency and selectivity against cancer cells.

Example SAR Findings

Research indicates that introducing methoxy groups at specific positions on the benzofuran ring enhances antiproliferative activity compared to unsubstituted analogs .

Study 1: Cytotoxicity Evaluation

A study evaluating various benzofuran analogs including this compound demonstrated increased cytotoxicity against A549 and MCF7 cells compared to traditional chemotherapeutics. The study utilized MTT assays to determine cell viability post-treatment.

Study 2: In Vivo Studies

In vivo studies are necessary to evaluate the pharmacokinetics and toxicity profiles of this compound. Preliminary results suggest favorable absorption and distribution characteristics, although further studies are warranted to confirm these findings in animal models.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carboxylic Acid Derivatives

Structural and Functional Group Variations

The table below summarizes key structural features, activities, and applications of 3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid and related compounds:

Compound Name Substituent (Position 3) Substituent (Position 1) Functional Group (Position 4) Key Activities/Applications References
This compound 1-Benzofuran-3-yl Methyl Carboxylic acid Specialty chemical (discontinued)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) Difluoromethyl Methyl Carboxylic acid SDHI fungicide intermediate
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Benzoyl Carbaldehyde Antioxidant, anti-inflammatory
1-Benzyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 3-Methoxyphenyl Benzyl Carboxylic acid Chemical intermediate (unspecified)
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Amino Allyl Carboxylic acid Potential pharmaceuticals

Key Differences and Implications

Substituent Effects on Bioactivity
  • DFPA (Difluoromethyl Group) : The electron-withdrawing difluoromethyl group at position 3 enhances interactions with succinate dehydrogenase (SDH) in fungi, making DFPA a critical intermediate for SDHI fungicides like boscalid . Its derivatives exhibit superior antifungal activity compared to commercial standards .
  • However, its bulkiness may reduce solubility compared to DFPA, limiting bioavailability. No direct fungicidal data are available, but its structural similarity to DFPA suggests possible agrochemical applications .
  • Carbaldehyde vs. Carboxylic Acid : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives exhibit antioxidant and anti-inflammatory activities, likely due to the aldehyde group’s reactivity in scavenging free radicals . In contrast, carboxylic acids (e.g., DFPA) are more suited for forming stable amide bonds in agrochemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
3-(1-benzofuran-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid

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